![molecular formula C15H16N2O2 B4677961 N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide](/img/structure/B4677961.png)
N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide
Übersicht
Beschreibung
N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified as a potential anti-cancer agent in the late 1990s and has since been the subject of numerous preclinical and clinical studies.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide is not fully understood, but it is believed to involve the activation of the STING (Stimulator of Interferon Genes) pathway. N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has been shown to induce the production of type I interferons, which play a critical role in the immune response to cancer. N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide also activates the production of pro-inflammatory cytokines, which can contribute to the anti-tumor immune response.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has been shown to induce fever, activate the immune system, and increase the production of cytokines and chemokines. N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and can be administered orally or intravenously. N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has been extensively studied in preclinical models, and its anti-tumor properties have been well-documented. However, N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has some limitations for lab experiments. It has a short half-life in vivo, which can make dosing challenging. N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has also been shown to have some toxicity in preclinical models, which may limit its clinical utility.
Zukünftige Richtungen
There are several future directions for N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide research. One area of interest is the development of N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the combination of N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the use of N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide in combination with radiation therapy, which may enhance its anti-tumor activity.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has been extensively studied for its anti-tumor properties. Preclinical studies have shown that N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has potent anti-tumor activity against a variety of cancer types, including melanoma, lung cancer, and colon cancer. N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has been shown to induce tumor cell death, inhibit tumor angiogenesis, and activate the immune system to attack cancer cells.
Eigenschaften
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-3-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(8-10)15(19)16-17-12(3)7-11(2)9-14(17)18/h4-9H,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHZIRJCBPBKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C(=CC(=CC2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.